molecular formula C8H14O3 B13834009 4-Ethyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

4-Ethyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

Cat. No.: B13834009
M. Wt: 158.19 g/mol
InChI Key: YFTGXPPUUKNEJH-UHFFFAOYSA-N
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Description

4-Ethyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is an organic compound with the molecular formula C8H14O3. It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms. This compound is known for its unique structure and reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde typically involves the reaction of ethyl acetoacetate with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Common solvents include ethanol or methanol

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-Ethyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

    Reduction: 4-Ethyl-2,2-dimethyl-1,3-dioxolane-4-methanol

    Substitution: Various substituted dioxolane derivatives depending on the nucleophile used

Scientific Research Applications

4-Ethyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating metabolic pathways.

    Medicine: Potential use in the development of new drugs due to its unique reactivity and ability to form stable intermediates.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 4-Ethyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to participate in various chemical reactions. The dioxolane ring provides stability and rigidity to the molecule, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde: Similar structure but lacks the ethyl group, leading to different reactivity and applications.

    2,2-Dimethyl-1,3-dioxolane-4-methanol: A reduced form of the aldehyde, used in different chemical reactions.

    2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid: An oxidized form of the aldehyde, with distinct chemical properties.

Uniqueness

4-Ethyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is unique due to the presence of the ethyl group, which enhances its reactivity and provides additional sites for chemical modification. This makes it a versatile compound in organic synthesis and various industrial applications.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

4-ethyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

InChI

InChI=1S/C8H14O3/c1-4-8(5-9)6-10-7(2,3)11-8/h5H,4,6H2,1-3H3

InChI Key

YFTGXPPUUKNEJH-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(O1)(C)C)C=O

Origin of Product

United States

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